molecular formula C15H15NO3 B495962 2-(2-Phenoxyethoxy)benzamide CAS No. 878094-20-3

2-(2-Phenoxyethoxy)benzamide

Cat. No.: B495962
CAS No.: 878094-20-3
M. Wt: 257.28g/mol
InChI Key: FMCIRTIQJYDBLX-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the 2-position of the benzamide core. Notably, it has been investigated as a mycobacterial dihydrofolate reductase (DHFR) inhibitor, demonstrating activity against M. bovis BCG in vitro .

Properties

CAS No.

878094-20-3

Molecular Formula

C15H15NO3

Molecular Weight

257.28g/mol

IUPAC Name

2-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C15H15NO3/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17)

InChI Key

FMCIRTIQJYDBLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/Application Key Findings
2-(2-Phenoxyethoxy)benzamide Phenoxyethoxy at C2 Mycobacterial DHFR inhibition Inhibits M. bovis BCG; structural optimization prioritized .
N-(4-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide Phenoxyethoxy at C4, amino-methylphenylamide Undisclosed (structural analog) Highlighted for its substituent arrangement; no reported bioactivity .
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide Ethoxyethoxy at C2 Synthetic intermediate Ethoxyethoxy group reduces steric hindrance compared to phenoxyethoxy .
Nitazoxanide Nitrothiazole at C2 Antiparasitic (broad-spectrum) Approved for protozoan infections; distinct nitro-thiazole pharmacophore .
Metoclopramide Methoxy, diethylaminoethyl at C2 Antiemetic, prokinetic agent Acts as a dopamine D2 receptor antagonist; clinical use since 1960s .

Key Insights :

  • Phenoxyethoxy vs.

Antimycobacterial Activity

This compound was identified as a lead compound in a chemogenomic screen targeting Mycobacterium tuberculosis DHFR. It outperformed docking-predicted analogs like BRL-7940SA and BRL-10143SA in preliminary M. bovis BCG assays, suggesting its phenoxyethoxy group plays a critical role in potency .

Anti-inflammatory and Analgesic Derivatives

N-Benzimidazol-1-yl methyl-benzamide derivatives (e.g., Compound 3a, 3e) exhibit significant anti-inflammatory activity (p < 0.05) at 100 mg/kg, with minimal gastric toxicity. These compounds leverage a benzimidazole moiety instead of phenoxyethoxy, demonstrating divergent structure-activity relationships (SAR) .

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